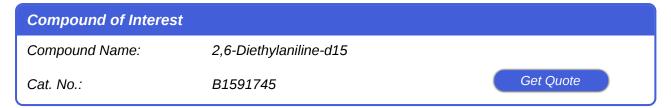


Technical Guide: Chemical Properties and Applications of 2,6-Diethylaniline-d15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated analog of 2,6-diethylaniline, **2,6-Diethylaniline-d15**. Given the limited availability of experimental data for the fully deuterated (d15) isotopologue, this guide presents data for the non-deuterated compound as a close proxy, alongside theoretical and expected properties for the deuterated form.

Core Chemical Properties

2,6-Diethylaniline-d15 is a stable, isotopically labeled form of 2,6-diethylaniline where all 15 hydrogen atoms have been replaced by deuterium. This substitution results in a significant increase in molecular weight, which is the primary basis for its use in quantitative analysis and metabolic studies.

Physical and Chemical Data

The experimental physical properties for **2,6-Diethylaniline-d15** are not readily available in published literature. However, they are expected to be very similar to the non-deuterated form, with the most notable difference being the molecular weight. The data for 2,6-diethylaniline is provided below for reference.



Property	2,6-Diethylaniline (Non-deuterated)	2,6-Diethylaniline- d15 (Expected)	Reference
Molecular Formula	C10H15N	C10D15N	[1]
Molecular Weight	149.23 g/mol	164.33 g/mol	[1]
CAS Number	579-66-8	285132-89-0	[1]
Appearance	Colorless to reddish- brown liquid	Colorless to reddish- brown liquid	[2]
Melting Point	3-4 °C	Similar to non- deuterated form	[1]
Boiling Point	243 °C (lit.)	Similar to non- deuterated form	[3]
Density	0.906 g/mL at 25 °C (lit.)	Slightly higher than non-deuterated form	[4]
Refractive Index	n20/D 1.545 (lit.)	Similar to non- deuterated form	[4]
Vapor Pressure	0.02 mmHg (20 °C)	Similar to non- deuterated form	
Water Solubility	Sparingly soluble	Sparingly soluble	[2]

Spectroscopic Data

Detailed experimental spectra for **2,6-Diethylaniline-d15** are not widely available. However, the expected key differences from the non-deuterated analog are summarized below.



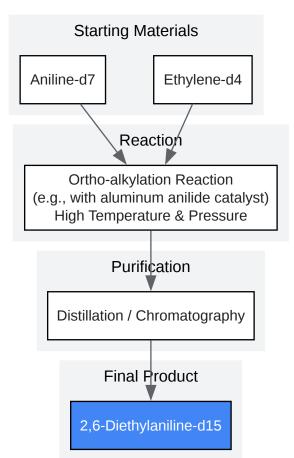
Spectroscopic Technique	2,6-Diethylaniline (Non- deuterated)	2,6-Diethylaniline-d15 (Expected Differences)
Mass Spectrometry (MS)	Molecular Ion (M+) at m/z 149.12	Molecular Ion (M+) shifted to m/z 164.21, reflecting the mass increase from 15 deuterium atoms. Fragmentation patterns would also show corresponding mass shifts.
Proton NMR (¹H NMR)	Characteristic peaks for aromatic, amine, methylene, and methyl protons are present.[3]	The absence of signals in the ¹ H NMR spectrum is the most definitive characteristic, confirming the high level of deuteration.
Carbon-13 NMR (¹³ C NMR)	Shows distinct signals for the aromatic and aliphatic carbons.	Carbon signals will be present but may show slight shifts and will appear as singlets due to the absence of proton coupling.
Infrared (IR) Spectroscopy	C-H stretching (aromatic and aliphatic) around 2850-3100 cm ⁻¹ , N-H stretching around 3300-3500 cm ⁻¹ .[5]	C-D and N-D stretching vibrations will appear at lower frequencies (approximately 2100-2300 cm ⁻¹ and 2400- 2600 cm ⁻¹ , respectively) due to the heavier mass of deuterium. The C-H and N-H stretching regions will be devoid of significant peaks.

Synthesis and Manufacturing

A specific, detailed synthesis protocol for **2,6-Diethylaniline-d15** is not publicly documented. However, a plausible synthetic approach would involve the alkylation of a deuterated aniline



precursor or a multi-step synthesis starting from deuterated benzene. A generalized workflow is presented below.



Proposed Synthesis Workflow for 2,6-Diethylaniline-d15

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Caption: Proposed synthesis workflow for **2,6-Diethylaniline-d15**.

Applications in Research and Drug Development

The primary application of **2,6-Diethylaniline-d15** is as an internal standard for the quantitative analysis of its non-deuterated counterpart in complex biological matrices using mass spectrometry-based techniques like LC-MS/MS or GC-MS.[6]



Use as an Internal Standard

In quantitative bioanalysis, a known amount of the deuterated internal standard is added to samples. Since the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio. This allows for accurate quantification of the analyte by correcting for variations in sample preparation, injection volume, and matrix effects.[7][8]

Metabolic Stability Studies

Deuteration at sites of metabolic activity can slow down the rate of enzymatic metabolism due to the kinetic isotope effect.[9] While **2,6-Diethylaniline-d15** is typically used as a stable internal standard that is not intended to alter metabolism, the principles of deuteration are highly relevant in drug development to create more metabolically stable drug candidates.[10] [11][12]

Experimental Protocols

General Protocol for Quantification of 2,6-Diethylaniline in Plasma using LC-MS/MS

This section provides a representative, detailed protocol for the use of **2,6-Diethylaniline-d15** as an internal standard.

Objective: To quantify the concentration of 2,6-diethylaniline in a plasma sample.

Materials:

- Plasma samples
- 2,6-Diethylaniline (analyte) stock solution
- 2,6-Diethylaniline-d15 (internal standard) stock solution
- Acetonitrile (protein precipitation solvent)
- Formic acid



- Water (LC-MS grade)
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 reverse-phase HPLC column

Methodology:

- Preparation of Calibration Standards and Quality Controls (QCs):
 - Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2,6-diethylaniline.
 - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample (unknown, standard, or QC), add 10 μL of the 2,6 Diethylaniline-d15 internal standard working solution.
 - Vortex briefly to mix.
 - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.



- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 2,6-Diethylaniline: Monitor the transition from the parent ion (m/z 150.1) to a suitable product ion.
 - **2,6-Diethylaniline-d15**: Monitor the transition from the parent ion (m/z 165.2) to its corresponding product ion.
 - Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - o Calculate the peak area ratio (Analyte Area / Internal Standard Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.



Sample Preparation Plasma Sample Spike with 2,6-Diethylaniline-d15 (IS) Protein Precipitation (Acetonitrile) Centrifugation Collect Supernatant Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Data Processing Peak Integration Calculate Peak Area Ratio (Analyte / IS) Calibration Curve **Plotting**

LC-MS/MS Quantitative Analysis Workflow

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Quantify Unknowns

Caption: Workflow for quantitative analysis using an internal standard.



Safety and Handling

2,6-Diethylaniline-d15 should be handled with the same precautions as its non-deuterated analog. It is considered harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

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